Product packaging for (4-Ethoxypyrazol-1-yl)-acetic acid(Cat. No.:CAS No. 1862988-70-2)

(4-Ethoxypyrazol-1-yl)-acetic acid

Cat. No.: B1450183
CAS No.: 1862988-70-2
M. Wt: 170.17 g/mol
InChI Key: JRINSXAXJFXQSQ-UHFFFAOYSA-N
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Description

(4-Ethoxypyrazol-1-yl)-acetic acid is a chemical building block of interest in pharmaceutical and coordination chemistry research. This compound features a pyrazole ring system linked to an acetic acid group via a nitrogen atom, a structure known to act as a versatile chelating ligand for metal ions . While specific biological data for this derivative is not currently reported, research on closely related analogues demonstrates significant potential. For instance, bis(pyrazol-1-yl)acetate ligands have been used to synthesize copper(I) complexes that exhibit a unique mechanism of action by inhibiting protein disulfide-isomerase (PDI), leading to an imbalance in cancer cell redox homeostasis and a non-apoptotic form of cell death . Similarly, the imidazol-1-yl-acetic acid pharmacophore is a key structural component in established pharmaceuticals like the osteoporosis drug zoledronic acid . These findings highlight the value of the pyrazolyl-acetic acid scaffold in developing novel therapeutic agents and investigating new biological pathways. The compound is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B1450183 (4-Ethoxypyrazol-1-yl)-acetic acid CAS No. 1862988-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxypyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRINSXAXJFXQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Pyrazolyl Acetic Acids

Theoretical Frameworks for SAR and SKR Analysis in Pyrazole (B372694) Derivatives

Substituents on the pyrazole ring can dramatically alter its electronic distribution and, consequently, its interaction with biological targets. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their position on the ring are all critical determinants of activity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups can enhance the acidity of the remaining N-H proton in unsubstituted pyrazoles, a factor that can be critical for binding to certain enzymes. nih.gov

Tautomerism is another key theoretical consideration for asymmetrically substituted pyrazoles, where the proton on the nitrogen can reside on either of the two nitrogen atoms. The position of this tautomeric equilibrium can be influenced by the solvent environment and the nature of the substituents, which in turn can affect the molecule's recognition by a biological target. nih.gov

From a kinetic standpoint, the substituents on the pyrazole ring can influence the rate of reaction in its synthesis, which can be indicative of the electronic and steric accessibility of different parts of the molecule. For example, the cyclocondensation reaction to form the pyrazole ring is sensitive to the electronic nature of the substituents on the precursor molecules. nih.gov This understanding of reaction kinetics can provide insights into the inherent reactivity of the pyrazole scaffold, which can be a factor in its metabolic stability and interaction with biological systems.

Methodological Investigations of Substituent Effects on Molecular Recognition and Interactions

The systematic investigation of how different substituents on the pyrazole ring affect molecular recognition and interactions is a cornerstone of pyrazole-focused drug discovery. Various methodologies are employed to dissect these effects, ranging from in vitro binding assays and enzyme inhibition studies to computational modeling and crystallographic analysis.

A common strategy involves the synthesis of a series of analogues where a specific position on the pyrazole ring is systematically modified with a variety of functional groups. For example, in the development of cannabinoid receptor antagonists, studies have shown that a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a specific dichlorophenyl substituent at the N1-position are crucial for high-affinity binding. ktu.edu

Similarly, for inhibitors of the meprin α and β metalloproteases, the introduction of acidic substituents has been found to generally increase the inhibitory activity against meprin β, which has a preference for acidic substrates. mdpi.com In contrast, modifications at the N1 position with lipophilic moieties can lead to a decrease in activity against both isoforms. mdpi.com

The following table summarizes findings from various studies on the effect of substituents at different positions of the pyrazole ring on biological activity.

PositionSubstituent TypeObserved Effect on ActivityExample Target/ActivityReference
N1Lipophilic (e.g., methyl, phenyl)Decreased activityMeprin α/β inhibition mdpi.com
N1DichlorophenylEssential for high affinityCannabinoid CB1 receptor antagonism ktu.edu
C3CarboxamidoEssential for high affinityCannabinoid CB1 receptor antagonism ktu.edu
C4Arylchalcogenyl (selanyl or sulfenyl)Increased antinociceptive efficacyAntinociception nih.gov
C5Para-substituted phenylEssential for high affinityCannabinoid CB1 receptor antagonism ktu.edu

Principles of Rational Design for (4-Ethoxypyrazol-1-yl)-acetic Acid Analogues

The rational design of analogues of this compound is guided by the foundational principles of SAR and SKR established for the broader pyrazole class. The goal of such design efforts is typically to optimize potency, selectivity, and pharmacokinetic properties.

The presence of the acetic acid moiety at the N1 position is a key feature. Carboxylic acid groups are often introduced into drug candidates to serve as a handle for strong interactions with biological targets, such as forming salt bridges with positively charged amino acid residues (e.g., arginine or lysine) in a binding pocket. mdpi.com The length and flexibility of the linker between the pyrazole ring and the acidic group are critical parameters that can be tuned to achieve optimal binding.

The ethoxy group at the C4 position is another important determinant of the molecule's properties. The C4 position of the pyrazole ring is less sterically hindered and is a common site for substitution to modulate the electronic and lipophilic properties of the molecule without drastically altering its core binding mode. nih.gov An ethoxy group, being moderately lipophilic and having hydrogen bond accepting capabilities, can influence solubility, membrane permeability, and interactions with hydrophobic pockets in a target protein.

The design of analogues would therefore involve systematic modifications of these two key substituents. For instance, the length of the alkyl chain of the alkoxy group at C4 could be varied (e.g., methoxy, propoxy) to probe the size and nature of the corresponding binding pocket. Similarly, the acetic acid group at N1 could be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to explore different binding interactions and improve metabolic stability.

The following table illustrates how rational modifications to a pyrazole scaffold can impact inhibitory activity, using pyrazole-based inhibitors of meprin α and β as an example.

CompoundModification from Parent CompoundEffect on Meprin α Inhibition (Ki in nM)Effect on Meprin β Inhibition (Ki in nM)Reference
3,5-diphenylpyrazoleParent Compound14110 mdpi.com
N-methyl-3,5-diphenylpyrazoleAddition of N1-methyl group56700 mdpi.com
N-phenyl-3,5-diphenylpyrazoleAddition of N1-phenyl group85410 mdpi.com
3,5-bis(4-carboxyphenyl)pyrazoleAddition of carboxylic acid to phenyl rings114 mdpi.com

Computational and Theoretical Chemistry Investigations of Pyrazolyl Acetic Acid Systems

Application of Molecular Modeling Techniques for Structural Elucidation and Conformational Analysis

Molecular modeling is fundamental to understanding the three-dimensional (3D) structure of pyrazolyl acetic acid derivatives, which is a critical determinant of their biological function. Techniques such as X-ray crystallography and computational methods are used in tandem to elucidate precise molecular geometries.

Research on related pyrazole (B372694) derivatives demonstrates the utility of these methods. For instance, the crystal structures of pyrazole-hydrazone derivatives have been determined by X-ray single-crystal diffraction, providing exact bond lengths and angles. nih.gov These experimental structures serve as benchmarks for computational models. Theoretical geometry optimizations, often performed using Density Functional Theory (DFT), can then be used to calculate the structural parameters of compounds for which crystal structures are unavailable. nih.gov Comparisons between X-ray data and calculated values for known compounds show good agreement, validating the accuracy of the theoretical methods. For example, in one study on a pyrazole-hydrazone derivative, the calculated bond lengths for the pyrazole ring were found to be very close to the experimental X-ray diffraction values. nih.gov

Conformational analysis, another key aspect of molecular modeling, explores the different spatial arrangements of a molecule and their relative energies. The flexible acetic acid side chain and the ethoxy group in (4-Ethoxypyrazol-1-yl)-acetic acid can adopt various conformations, which influences how the molecule interacts with biological targets. Computational methods can map these conformational landscapes to identify low-energy, stable structures that are likely to be biologically relevant.

Quantum Chemical Calculations (e.g., Density Functional Theory) on Pyrazole Derivatives to Understand Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for investigating the electronic properties of pyrazole derivatives. aip.orgaip.org These calculations provide insights into molecular reactivity, stability, and spectroscopic properties by analyzing the distribution of electrons within the molecule.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. For example, DFT calculations on pyrazole-hydrazone derivatives revealed HOMO-LUMO energy gaps of approximately 4.38 eV and 5.75 eV, indicating differing stabilities between the analogs. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEPs illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aip.org This information is critical for understanding and predicting how a molecule will interact with other molecules, such as a receptor binding site.

Furthermore, Mulliken charge analysis can determine the partial charge on each atom in a molecule, offering detailed insights into the electronic structure and potential sites for chemical reactions. aip.org Studies on pyrazole derivatives have used these methods to establish a strong understanding of molecular properties and reactivity. aip.org

Table 1: Theoretical Parameters from DFT Calculations for Pyrazole Derivatives

Pyrazole DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Pyrazole-hydrazone L1B3LYP/6-31G(d,p)-6.43-2.054.38 nih.gov
Pyrazole-hydrazone L2B3LYP/6-31G(d,p)-6.81-1.065.75 nih.gov

Molecular Docking and Dynamics Simulations for Exploring Ligand-Target Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For pyrazolyl acetic acid systems, docking studies can identify key interactions—like hydrogen bonds and hydrophobic or π-π interactions—between the ligand and the amino acid residues in the target's active site. researchgate.netnih.gov

In studies on various pyrazole derivatives, molecular docking has successfully predicted binding affinities and modes. For instance, docking of pyrazole derivatives of usnic acid against the PPARγ agonist active site yielded docking scores ranging from -7.6 to -9.2 kcal/mol, indicating strong potential binding. core.ac.uknih.gov Similarly, docking studies of pyrazole-containing imide derivatives against Heat Shock Protein 90α (Hsp90α) helped to identify it as a potential drug target. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. eurasianjournals.commdpi.com MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes and verify the stability of the binding posture identified through docking. core.ac.uknih.govnih.gov This dual approach of docking followed by MD simulation provides a robust framework for evaluating potential ligand-target interactions. eurasianjournals.com

Table 2: Molecular Docking Results for Representative Pyrazole Derivatives

Pyrazole DerivativeProtein TargetDocking Score (kcal/mol)Reference
Usnic acid-pyrazole derivative 5PPARγ-9.2 core.ac.uknih.gov
Usnic acid-pyrazole derivative 6PPARγ-9.2 core.ac.uknih.gov
Usnic acid-pyrazole derivative 7PPARγ-9.2 core.ac.uknih.gov
Pyrazole-containing imide A2Hsp90αNot specified, identified as potential target nih.gov
Pyrazole-containing imide A4Hsp90αNot specified, identified as potential target nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Potency and Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency and selectivity of new, unsynthesized compounds. researchgate.nethilarispublisher.com

Both 2D and 3D-QSAR studies are applied to pyrazole derivatives. shd-pub.org.rs 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), use information from the 3D aligned structures of the molecules to derive steric and electrostatic field descriptors.

For pyrazole analogs, QSAR models have been developed to predict various activities, including anti-inflammatory and acetylcholinesterase inhibitory effects. hilarispublisher.comshd-pub.org.rs These models are validated statistically to ensure their predictive power. A robust QSAR model for 1H-pyrazole-5-carboxylic acid derivatives, for example, showed excellent statistical quality (R²=0.937, Q²=0.913), enabling the reliable prediction of anti-MES (maximal electroshock-induced seizure) activity. researchgate.net The insights from these models guide the modification of chemical structures to enhance desired biological activities. researchgate.net

Table 3: Example of a QSAR Model for Pyrazole Derivatives

Activity ModeledModel TypeStatistical ParameterValueReference
Anti-MES Activity of 1H-pyrazole-5-carboxylic acid derivativesMLRR² (Coefficient of determination)0.937 researchgate.net
R²adj (Adjusted R²)0.928
F-statistic104.11
R²pred (Predictive R²)0.929
Q² (Cross-validated R²)0.913

Virtual Screening and Computational Lead Optimization Strategies in Pyrazole Research

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. core.ac.uknih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. For pyrazole research, virtual screening can be used to filter vast chemical databases to find novel pyrazole-containing scaffolds with potential therapeutic activity. researchgate.netresearchgate.net

Once a "hit" compound is identified, either through screening or other means, computational lead optimization strategies are employed to refine its structure and improve its pharmacological profile. researchgate.netresearchgate.net This process involves making targeted modifications to the lead molecule to enhance properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. nih.govnih.gov

For example, a study on pyrazole derivatives as potential agents for Chagas disease used a previously identified hit compound to design a library of 44 new analogs. nih.govnih.gov Computational predictions of physicochemical and pharmacokinetic properties, combined with in vitro screening, led to the identification of promising candidates with improved efficacy. nih.govnih.gov Similarly, lead optimization of a 5-phenylpyrazolopyrimidinone compound resulted in a new analog with significantly higher potency against Trypanosoma brucei and better metabolic stability. acs.org These examples highlight the power of computational strategies to guide the efficient evolution of a hit compound into a viable drug candidate. researchgate.netresearchgate.net

Advanced Research Applications of Pyrazolyl Acetic Acid Scaffolds in Chemical Sciences Excluding Clinical Outcomes

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

Pyrazolyl acetic acid scaffolds are highly valued as versatile building blocks in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the carboxylic acid group, the pyrazole (B372694) ring itself, and potential substituents—allows for a wide range of chemical transformations. The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, while the N1 position of the pyrazole ring is a common site for alkylation or arylation.

The synthesis of these scaffolds often involves multicomponent reactions (MCRs), which are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov For instance, the condensation of β-ketoesters with hydrazine (B178648) derivatives is a classic and adaptable method for forming the pyrazole core. nih.gov Modifications of this approach, such as using substituted hydrazines or various β-dicarbonyl compounds, allow for the creation of a diverse array of pyrazole intermediates. nih.govnih.gov

One key application is in the construction of fused heterocyclic systems. The pyrazolyl acetic acid moiety can be a precursor to pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are of great interest due to their electronic properties. chim.it For example, a pyrazole derivative can be elaborated through a sequence involving Vilsmeier-Haack formylation to introduce an aldehyde group, which then serves as a handle for further cyclization reactions. bookpi.orgmdpi.com This strategic functionalization is crucial for building complex, polycyclic molecules from a relatively simple pyrazole starting material.

The reactivity of the scaffold also allows for its incorporation into larger molecules through coupling reactions. For example, the pyrazole nitrogen can be functionalized, and the acetic acid side chain can be extended or modified to connect to other molecular fragments, leading to the assembly of intricate chemical structures. nih.gov

Reaction Type Reagents/Conditions Resulting Structure Reference
Cyclocondensationβ-dicarbonyl compounds, HydrazinesPolysubstituted pyrazoles nih.gov
Vilsmeier-HaackHydrazone, POCl₃, DMF4-Formylpyrazoles mdpi.com
Multicomponent SynthesisAldehydes, β-ketoesters, HydrazinesHighly substituted pyrazoles beilstein-journals.org
AcylationAcetic AnhydrideN-acylated pyrazoles globalresearchonline.net

Development of Diverse Chemical Libraries for High-Throughput Screening in Research

The structural versatility of pyrazolyl acetic acid scaffolds makes them ideal for the generation of chemical libraries. These libraries, containing hundreds or thousands of related but structurally distinct compounds, are essential tools in chemical biology and drug discovery for high-throughput screening (HTS). HTS allows researchers to rapidly test a large number of compounds for a specific activity, such as inhibiting an enzyme or binding to a receptor.

The modular nature of pyrazole synthesis is particularly advantageous for library creation. beilstein-journals.org By systematically varying the components in a multicomponent reaction—for example, using a panel of different aldehydes, β-ketoesters, and hydrazine derivatives—researchers can efficiently generate a large library of pyrazole compounds. tandfonline.com This "pot, atom, and step economy" (PASE) approach is a hallmark of modern synthetic chemistry. nih.gov

The pyrazolyl acetic acid core provides a common framework, while the variable substituents allow for the exploration of a broad chemical space. For instance, libraries of 2-(1H-Pyrazol-1-yl)acetic acids have been synthesized and evaluated for their biological activities. nih.gov The data from screening these libraries helps in understanding structure-activity relationships (SAR), which are crucial for designing compounds with optimized properties. nih.gov The development of pyrazolyl-urea libraries has also attracted significant interest, highlighting the ability to append diverse functionalities to the core scaffold. researchgate.net

Library Type Synthetic Strategy Application Reference
Substituted Pyrano[2,3-c]pyrazolesFive-component reactionScreening for antibacterial agents nih.gov
2-(1H-Pyrazol-1-yl)acetic acidsVaried substitutions on pyrazole coreSAR studies for CRTh2 antagonists nih.gov
Pyrazolyl-s-triazinesOne-pot reaction of β-dicarbonylsCytotoxicity screening nih.gov
Pyrazolyl-UreasLinkage of urea (B33335) to pyrazole nucleusScreening for kinase inhibitors researchgate.net

Fundamental Research into Heterocyclic Compound Reactivity and Reaction Mechanisms

Pyrazolyl acetic acids serve as excellent model systems for fundamental research into the reactivity of heterocyclic compounds. The pyrazole ring itself exhibits interesting electronic properties. It is an aromatic, 6π-electron system with two nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). chemicalbook.com This arrangement influences the ring's reactivity towards electrophiles and nucleophiles.

Electrophilic substitution, such as halogenation or nitration, typically occurs at the C4 position, which has the highest electron density. globalresearchonline.netchemicalbook.com However, under strongly acidic conditions, protonation leads to a pyrazolium (B1228807) cation, which can alter the preferred site of attack. chemicalbook.com The study of these reactions on substituted pyrazolyl acetic acids provides deeper insight into the electronic effects of different functional groups on the aromatic ring.

The mechanism of pyrazole formation itself is a subject of detailed study. The condensation of unsymmetrical 1,3-diketones with hydrazine can yield a mixture of isomers, and the reaction pathway can be influenced by factors like pH and the nature of the substituents. chemicalbook.com Multicomponent reactions used to synthesize these scaffolds often involve complex mechanistic pathways with several intermediates. tandfonline.com Elucidating these mechanisms, for example by isolating and characterizing intermediates, is a key area of research in organic chemistry. bookpi.org The use of catalysts, such as acetic acid or imidazole, in these syntheses is also studied to understand how they accelerate reaction rates and control selectivity. nih.govacs.org

Research Focus Key Findings Significance Reference
Electrophilic SubstitutionC4 is the most vulnerable position for attack.Predicts regioselectivity in functionalization. chemicalbook.com
Reaction MechanismMulticomponent reactions proceed via intermediates like enamines or hydrazones.Allows for optimization and control of complex syntheses. beilstein-journals.orgtandfonline.com
CatalysisAcetic acid can act as a catalyst in pyrazole synthesis.Development of greener and more efficient synthetic methods. nih.gov
TautomerismPyrazole exhibits annular tautomerism, influencing its reactivity.Essential for understanding the compound's chemical behavior. globalresearchonline.net

Exploration as Structural Motifs for the Design of Novel Chemical Entities with Modulated Properties

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. researchgate.net The pyrazolyl acetic acid framework combines this privileged core with a carboxylic acid group, which can act as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with biological macromolecules.

Researchers exploit this scaffold to design novel chemical entities with finely tuned properties. By making systematic structural modifications—such as changing the substituents on the pyrazole ring or altering the linker between the ring and the acid—chemists can modulate properties like binding affinity, selectivity, and physicochemical characteristics.

For example, a series of 2-(1H-Pyrazol-1-yl)acetic acid derivatives were designed and synthesized to explore their structure-activity relationship as antagonists for the CRTh2 receptor. nih.gov This research demonstrated that the pyrazole core could be systematically modified with different substituents to achieve high potency. nih.gov Similarly, the pyrazolone (B3327878) structural motif, a close relative, is widely used to develop new molecules with a range of biological activities. nih.govresearchgate.net The ability to use the pyrazolyl acetic acid scaffold as a starting point for creating hybrid molecules, such as by linking it to a nitric oxide-donating moiety, further expands its utility in designing compounds with novel functional profiles. nih.gov

Q & A

Q. How to validate in silico ADMET predictions for this compound?

  • Methodological Answer :
  • In vitro assays : Caco-2 permeability, microsomal stability (liver S9 fractions), and CYP450 inhibition.
  • In vivo PK studies (rodents): Measure plasma half-life, bioavailability, and metabolite profiling (UHPLC-QTOF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.